3-Hexylcyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexylcyclopent-2-EN-1-one is an organic compound characterized by a cyclopentenone ring substituted with a hexyl group at the third position. This compound is part of the cyclopentenone family, which includes various naturally occurring and synthetic compounds with significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexylcyclopent-2-EN-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentenone with a hexyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hexyl-substituted cyclopentadiene followed by oxidation. This method ensures high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hexylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentenones depending on the reagents used.
Scientific Research Applications
3-Hexylcyclopent-2-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hexylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: The parent compound without the hexyl substitution.
3-Methylcyclopent-2-en-1-one: A similar compound with a methyl group instead of a hexyl group.
3-Phenylcyclopent-2-en-1-one: A compound with a phenyl group at the third position.
Uniqueness
3-Hexylcyclopent-2-EN-1-one is unique due to its hexyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
53253-08-0 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-hexylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-10-7-8-11(12)9-10/h9H,2-8H2,1H3 |
InChI Key |
JCUZPBDZUAXCIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.